Cas no 885529-55-5 (1-(Bromomethyl)-4-difluoromethanesulfonylbenzene)

885529-55-5 structure
اسم المنتج:1-(Bromomethyl)-4-difluoromethanesulfonylbenzene
كاس عدد:885529-55-5
وسط:C8H7BrF2O2S
ميغاواط:285.10578751564
MDL:MFCD08444195
CID:1082119
PubChem ID:16227062
1-(Bromomethyl)-4-difluoromethanesulfonylbenzene الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 1-(Bromomethyl)-4-[(difluoromethyl)sulfonyl]benzene
- 1-(bromomethyl)-4-(difluoromethylsulfonyl)benzene
- 1-(Bromomethyl)-4-((difluoromethyl)sulfonyl)benzene
- FT-0695967
- OVBMBMKLODKZGR-UHFFFAOYSA-N
- 4-(difluoromethyl-sulfonyl)benzyl bromide
- EN300-23825
- 1-(bromomethyl)-4-(difluoromethane)sulfonylbenzene
- SCHEMBL18581452
- 1-(bromomethyl)-4-difluoromethanesulfonylbenzene
- 885529-55-5
- DB-005599
- 1-(Bromomethyl)-4-difluoromethanesulfonylbenzene
-
- MDL: MFCD08444195
- نواة داخلي: InChI=1S/C8H7BrF2O2S/c9-5-6-1-3-7(4-2-6)14(12,13)8(10)11/h1-4,8H,5H2
- مفتاح Inchi: OVBMBMKLODKZGR-UHFFFAOYSA-N
- ابتسامات: C1=CC(=CC=C1CBr)S(=O)(=O)C(F)F
حساب السمة
- نوعية دقيقة: 283.93182g/mol
- النظائر كتلة واحدة: 283.93182g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 0
- عدد مستقبلات الهيدروجين بوند: 4
- عدد الذرات الثقيلة: 14
- تدوير ملزمة العد: 3
- تعقيدات: 266
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- إكسلوغ 3: 2.7
- طوبولوجي سطح القطب: 42.5Ų
1-(Bromomethyl)-4-difluoromethanesulfonylbenzene الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-23825-0.5g |
1-(bromomethyl)-4-difluoromethanesulfonylbenzene |
885529-55-5 | 95% | 0.5g |
$569.0 | 2023-09-15 | |
Enamine | EN300-23825-0.05g |
1-(bromomethyl)-4-difluoromethanesulfonylbenzene |
885529-55-5 | 95% | 0.05g |
$168.0 | 2023-09-15 | |
Enamine | EN300-23825-5.0g |
1-(bromomethyl)-4-difluoromethanesulfonylbenzene |
885529-55-5 | 95% | 5.0g |
$2110.0 | 2023-02-14 | |
Enamine | EN300-23825-0.1g |
1-(bromomethyl)-4-difluoromethanesulfonylbenzene |
885529-55-5 | 95% | 0.1g |
$252.0 | 2023-09-15 | |
Enamine | EN300-23825-1g |
1-(bromomethyl)-4-difluoromethanesulfonylbenzene |
885529-55-5 | 95% | 1g |
$728.0 | 2023-09-15 | |
Enamine | EN300-23825-5g |
1-(bromomethyl)-4-difluoromethanesulfonylbenzene |
885529-55-5 | 95% | 5g |
$2110.0 | 2023-09-15 | |
Aaron | AR019Q7P-50mg |
1-(bromomethyl)-4-difluoromethanesulfonylbenzene |
885529-55-5 | 95% | 50mg |
$256.00 | 2025-02-08 | |
1PlusChem | 1P019PZD-250mg |
1-(bromomethyl)-4-difluoromethanesulfonylbenzene |
885529-55-5 | 95% | 250mg |
$437.00 | 2025-03-03 | |
A2B Chem LLC | AV32393-100mg |
1-(Bromomethyl)-4-((difluoromethyl)sulfonyl)benzene |
885529-55-5 | 95% | 100mg |
$301.00 | 2024-04-19 | |
Aaron | AR019Q7P-500mg |
1-(bromomethyl)-4-difluoromethanesulfonylbenzene |
885529-55-5 | 95% | 500mg |
$808.00 | 2025-02-08 |
1-(Bromomethyl)-4-difluoromethanesulfonylbenzene الوثائق ذات الصلة
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
3. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
Hideki Matsubara,Hiroyasu Kataoka,Hajime Ohtani Polym. Chem., 2010,1, 1056-1061
-
Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
885529-55-5 (1-(Bromomethyl)-4-difluoromethanesulfonylbenzene) منتجات ذات صلة
- 1286720-29-3(methyl 4-{(2-cyclopropyl-2-hydroxypropyl)carbamoylformamido}benzoate)
- 887875-60-7(ethyl 3-({2-(2-fluorophenyl)carbamoyl-1-benzofuran-3-yl}carbamoyl)propanoate)
- 2171609-99-5(tert-butyl N-(2-amino-1-carbamoylpentan-3-yl)carbamate)
- 148-79-8(Thiabendazole)
- 638136-57-9(6-Amino-1-(pyridin-3-ylmethyl)pyrimidine-2,4(1h,3h)-dione)
- 2503202-02-4(2-(1-methyl-1H-pyrazol-5-yl)cyclopropylmethanamine dihydrochloride)
- 2098156-38-6((Z)-2-((cyclopropylmethyl)(tetrahydro-2H-pyran-4-yl)amino)-N'-hydroxyacetimidamide)
- 2921849-41-2(1-(2-Fluoro-5-methoxyphenyl)cycloheptanol)
- 1099610-35-1(Ethyl 3-[(2-methylcyclohexyl)amino]propanoate)
- 1094336-64-7(6-bromo-1-(2-chloroethyl)-2,3-dihydro-1H-indole-2,3-dione)
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:885529-55-5)1-(Bromomethyl)-4-difluoromethanesulfonylbenzene

نقاء:99%
كمية:1g
الأسعار ($):489.0